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Compound of Interest

Compound Name:
Benzenemethanamine, 3-fluoro-N-

(1-methylethyl)-

Cat. No.: B1596366 Get Quote

Introduction
Benzenemethanamine, 3-fluoro-N-(1-methylethyl)-, also known as N-isopropyl-3-

fluorobenzylamine, is a substituted benzylamine derivative with potential applications in

pharmaceutical and chemical synthesis. Its structure, featuring a fluorinated aromatic ring, a

secondary amine, and an isopropyl group, necessitates a multi-faceted analytical approach for

unambiguous identification, purity assessment, and quality control. This guide provides a

comprehensive overview of the key analytical techniques and detailed protocols for the

characterization of this compound, designed for researchers, scientists, and drug development

professionals. The methodologies outlined herein are based on established principles for the

analysis of analogous N-substituted benzylamine derivatives.[1][2]

Molecular Structure and Key Features
IUPAC Name: N-(3-fluorobenzyl)propan-2-amine

Molecular Formula: C₁₀H₁₄FN

Molecular Weight: 167.22 g/mol

Key Structural Features:
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A meta-substituted fluorinated benzene ring.

A benzylic methylene group (-CH₂-).

A secondary amine (-NH-).

An isopropyl group (-CH(CH₃)₂).

These features give rise to distinct spectroscopic and chromatographic signatures that will be

exploited for its characterization.

Chromatographic Analysis for Purity and Separation
Chromatographic techniques are essential for separating the target compound from impurities

and for quantification. Given the volatility and potential for thermal stability of N-isopropyl-3-

fluorobenzylamine, both Gas Chromatography (GC) and High-Performance Liquid

Chromatography (HPLC) are viable methods.

Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds,

providing both separation and structural information.[3] For N-isopropyl-3-fluorobenzylamine,

GC-MS is ideal for assessing purity and identifying any volatile impurities.

Instrumentation:

Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890B GC with 5977A

MSD).

Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

GC Conditions:

Injector Temperature: 250 °C

Injection Volume: 1 µL (split ratio 50:1)
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Oven Temperature Program:

Initial temperature: 80 °C, hold for 2 minutes.

Ramp: 15 °C/min to 280 °C.

Hold at 280 °C for 5 minutes.

MS Conditions:

Ion Source Temperature: 230 °C

Quadrupole Temperature: 150 °C

Ionization Mode: Electron Ionization (EI) at 70 eV.

Scan Range: m/z 40-450.

Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a suitable solvent

like dichloromethane or ethyl acetate.

Compound
Expected Retention

Time (min)
Molecular Ion (m/z)

Key Fragment Ions

(m/z)

Benzenemethanamine

, 3-fluoro-N-(1-

methylethyl)-

~ 8-10 167

124 (M-C₃H₇)⁺, 109

(fluorotropylium ion),

96, 77

Causality Behind Experimental Choices: The HP-5ms column is a non-polar column suitable for

a wide range of compounds. The temperature program is designed to ensure good separation

of the analyte from potential impurities with varying boiling points. Electron ionization at 70 eV

is a standard condition that provides reproducible fragmentation patterns for library matching

and structural elucidation. The key fragment ion at m/z 124 is expected from the loss of the

isopropyl group, a common fragmentation pathway for N-isopropyl substituted compounds.

Workflow for GC-MS Analysis of Benzenemethanamine, 3-fluoro-N-(1-methylethyl)-

Caption: Workflow for GC-MS analysis.
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High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation and quantification of non-volatile or thermally

labile compounds. For N-isopropyl-3-fluorobenzylamine, a reversed-phase HPLC method with

UV detection is recommended for purity determination. The presence of the fluorinated phenyl

group can be leveraged for unique selectivity on certain stationary phases.[4][5]

Instrumentation:

HPLC system with a UV detector (e.g., Agilent 1260 Infinity II).

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). A fluorinated

phenyl phase could also be explored for alternative selectivity.[4]

Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA).

Solvent A: 0.1% TFA in Water

Solvent B: 0.1% TFA in Acetonitrile

Gradient Program:

0-2 min: 20% B

2-15 min: 20% to 80% B

15-17 min: 80% B

17-18 min: 80% to 20% B

18-20 min: 20% B

Flow Rate: 1.0 mL/min

Column Temperature: 30 °C

Injection Volume: 10 µL

Detection: UV at 254 nm.
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Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of the initial mobile

phase composition (80:20 Water:Acetonitrile with 0.1% TFA).

Compound
Expected Retention Time

(min)
λmax (nm)

Benzenemethanamine, 3-

fluoro-N-(1-methylethyl)-
~ 10-12 ~ 254, 260

Causality Behind Experimental Choices: A C18 column is a good starting point for reversed-

phase separation of moderately polar compounds. The gradient elution allows for the

separation of impurities with a wide range of polarities. TFA is added to the mobile phase to

improve peak shape by protonating the amine, which reduces tailing. UV detection at 254 nm is

suitable for aromatic compounds.

Spectroscopic Analysis for Structural Elucidation
Spectroscopic techniques provide detailed information about the molecular structure of the

compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

Both ¹H and ¹³C NMR are essential for the complete characterization of N-isopropyl-3-

fluorobenzylamine. The expected chemical shifts and coupling constants can be predicted

based on the analysis of similar structures like 4-isopropylbenzylamine.[1]

Instrumentation:

NMR Spectrometer (e.g., Bruker Avance III 400 MHz).

Solvent: Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal

standard.

Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of CDCl₃.
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Assignment

Expected

Chemical Shift

(δ, ppm)

Multiplicity

Coupling

Constant (J,

Hz)

Integration

-CH(CH₃)₂ ~ 1.10 Doublet ~ 6.5 6H

-NH- ~ 1.5-2.5 Broad Singlet - 1H

-CH(CH₃)₂ ~ 2.85 Septet ~ 6.5 1H

-CH₂- ~ 3.75 Singlet - 2H

Aromatic-H ~ 6.90-7.30 Multiplet - 4H

Assignment Expected Chemical Shift (δ, ppm)

-CH(CH₃)₂ ~ 22.5

-CH(CH₃)₂ ~ 49.0

-CH₂- ~ 53.0

Aromatic C-H ~ 113-130 (with C-F coupling)

Aromatic C-F ~ 163 (d, ¹JCF ≈ 245 Hz)

Aromatic C-ipso ~ 143

Causality Behind Spectral Features: The ¹H NMR spectrum is expected to show a

characteristic doublet and septet for the isopropyl group. The benzylic protons should appear

as a singlet, and the aromatic protons as a complex multiplet due to the fluorine substitution. In

the ¹³C NMR spectrum, the carbon directly attached to the fluorine will exhibit a large one-bond

carbon-fluorine coupling constant (¹JCF).

Logical Relationship in NMR Spectral Interpretation
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¹H NMR Spectrum ¹³C NMR Spectrum

Proton Signals
(Chemical Shift, Multiplicity, Integration)

Doublet (~1.10 ppm, 6H)
Septet (~2.85 ppm, 1H)

identifies

Singlet (~3.75 ppm, 2H)

identifies

Multiplet (~6.90-7.30 ppm, 4H)

identifies

Molecular Structure of
N-isopropyl-3-fluorobenzylamine

confirms confirms confirms

Carbon Signals
(Chemical Shift)

~22.5, ~49.0, ~53.0 ppm

identifies

~113-130, ~143, ~163 ppm

identifies

confirms

¹JCF ≈ 245 Hz

confirmsconfirms

Click to download full resolution via product page

Caption: NMR spectral data confirms the molecular structure.

Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional

groups present in a molecule.[2][6]

Instrumentation:

FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation: Place a small drop of the liquid sample directly onto the ATR crystal.
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Vibrational Mode
Expected Wavenumber

(cm⁻¹)
Intensity

N-H Stretch (secondary amine) 3300 - 3500 Weak to Medium

C-H Stretch (aromatic) 3000 - 3100 Medium

C-H Stretch (aliphatic) 2850 - 3000 Strong

C=C Stretch (aromatic) 1450 - 1600 Medium

C-N Stretch 1020 - 1250 Medium

C-F Stretch 1000 - 1350 Strong

Causality Behind Spectral Features: The presence of a weak to medium band in the 3300-3500

cm⁻¹ region is characteristic of a secondary amine N-H stretch.[7] The strong C-F stretching

vibration is a key indicator of the fluorinated nature of the compound. The combination of these

bands with the characteristic aromatic and aliphatic C-H and C=C stretches provides a unique

infrared fingerprint for the molecule.

Summary and Conclusion
The comprehensive analytical characterization of Benzenemethanamine, 3-fluoro-N-(1-
methylethyl)- requires a combination of chromatographic and spectroscopic techniques. GC-

MS and HPLC are effective for assessing purity and separating the compound from related

substances. NMR spectroscopy provides definitive structural elucidation, while FTIR

spectroscopy offers rapid confirmation of the key functional groups. The protocols and

expected data presented in this application note serve as a robust guide for the reliable and

accurate characterization of this compound in a research and development setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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